

solvent vehicle formulation for JC-171 injection

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Compound of Interest

Compound Name:	JC-171
CAS No.:	2112809-98-8
Cat. No.:	B608175

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Scientific Overview & The Formulation Challenge

JC-171 (CAS: 2112809-98-8) is a highly selective, rationally designed small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome[1]. With an IC₅₀ of 8.45 μ M, it effectively blocks LPS/ATP-induced interleukin-1 β (IL-1 β) release by interfering with the interaction between NLRP3 and the adaptor protein ASC[1],[2].

While **JC-171** was developed as a hydroxyl-sulfonamide analogue to improve upon the poor solubility of its parent compound (JC-21)[3], its highly lipophilic core (Molecular Weight: 384.83, Formula: C₁₆H₁₇CIN₂O₅S) still presents a significant physicochemical barrier for in vivo administration[4]. Direct dissolution in aqueous buffers (such as PBS or saline) results in immediate nucleation and precipitation, rendering intraperitoneal (IP) or intravenous (IV) dosing ineffective. To achieve reliable pharmacokinetics in murine models of multiple sclerosis (EAE) or systemic inflammation, the drug must be formulated using a stepwise co-solvent micellar system[5].

Physicochemical Causality of the Vehicle Design

As a Senior Application Scientist, it is critical to understand why specific solvents are chosen rather than simply following a recipe. This protocol utilizes a universally validated vehicle for hydrophobic sulfonamides: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1].

- **10% DMSO (Primary Solubilizer):** The strong intermolecular hydrogen bonding of the hydroxyl-sulfonamide lattice must be disrupted. DMSO acts as a powerful aprotic solvent to break this lattice and force the molecule into a monomeric state.
- **40% PEG300 (Dielectric Bridge):** Adding an aqueous phase directly to DMSO causes "solvent shock," leading to rapid drug precipitation. PEG300 lowers the dielectric constant of the surrounding medium, acting as a transitional co-solvent bridge.
- **5% Tween-80 (Micellar Encapsulation):** This non-ionic surfactant forms protective micelles around the hydrophobic **JC-171** molecules. It prevents crystal growth and maintains a thermodynamically stable suspension when the aqueous phase is finally introduced.
- **45% 0.9% Saline (Aqueous Bulk Phase):** Adjusts the final osmolarity and viscosity to physiological levels, ensuring the injection is well-tolerated by the animal without causing local tissue necrosis.

Quantitative Data & Dosing Parameters

Table 1: In Vivo Dosing Parameters for **JC-171**

Experimental Model	Target Pathway	Route	Dosage	Frequency	Pharmacodynamic Readout
LPS-Challenged Mice	Systemic NLRP3 Activation	IP	100 mg/kg	Single dose (1h pre-LPS)	Serum IL-1 β reduction[6]

| EAE (Multiple Sclerosis) | Th17 / Neuroinflammation | IP | 10 - 100 mg/kg | Every other day | Clinical score reduction, Th17 cell frequency[5],[7] |

Step-by-Step Formulation Protocol (Self-Validating System)

Note: The following protocol is scaled to prepare 1 mL of a 1 mg/mL **JC-171** working solution, suitable for a 10 mg/kg IP injection in a 20g mouse (injection volume: 200 μ L).

Materials Required:

- **JC-171** Powder (Purity \geq 98%)
- Anhydrous DMSO (Cell-culture grade)
- PEG300 (Pharmaceutical grade)
- Tween-80 (Polysorbate 80)
- 0.9% Sterile Saline

Methodology:

- Primary Solubilization (Lattice Disruption):
 - Weigh exactly 1.0 mg of **JC-171** powder into a sterile glass vial.
 - Add 100 μ L (10% v/v) of DMSO.
 - Vortex vigorously for 30–60 seconds until completely dissolved.
 - Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent. If cloudy, the lattice is unbroken; sonicate in a 37°C water bath for 5 minutes before proceeding.
- Co-solvent Addition (Dielectric Bridging):
 - Add 400 μ L (40% v/v) of PEG300 to the vial.
 - Vortex continuously for 60 seconds. PEG300 is viscous, so thorough mechanical mixing is required to ensure a homogenous binary solvent system.

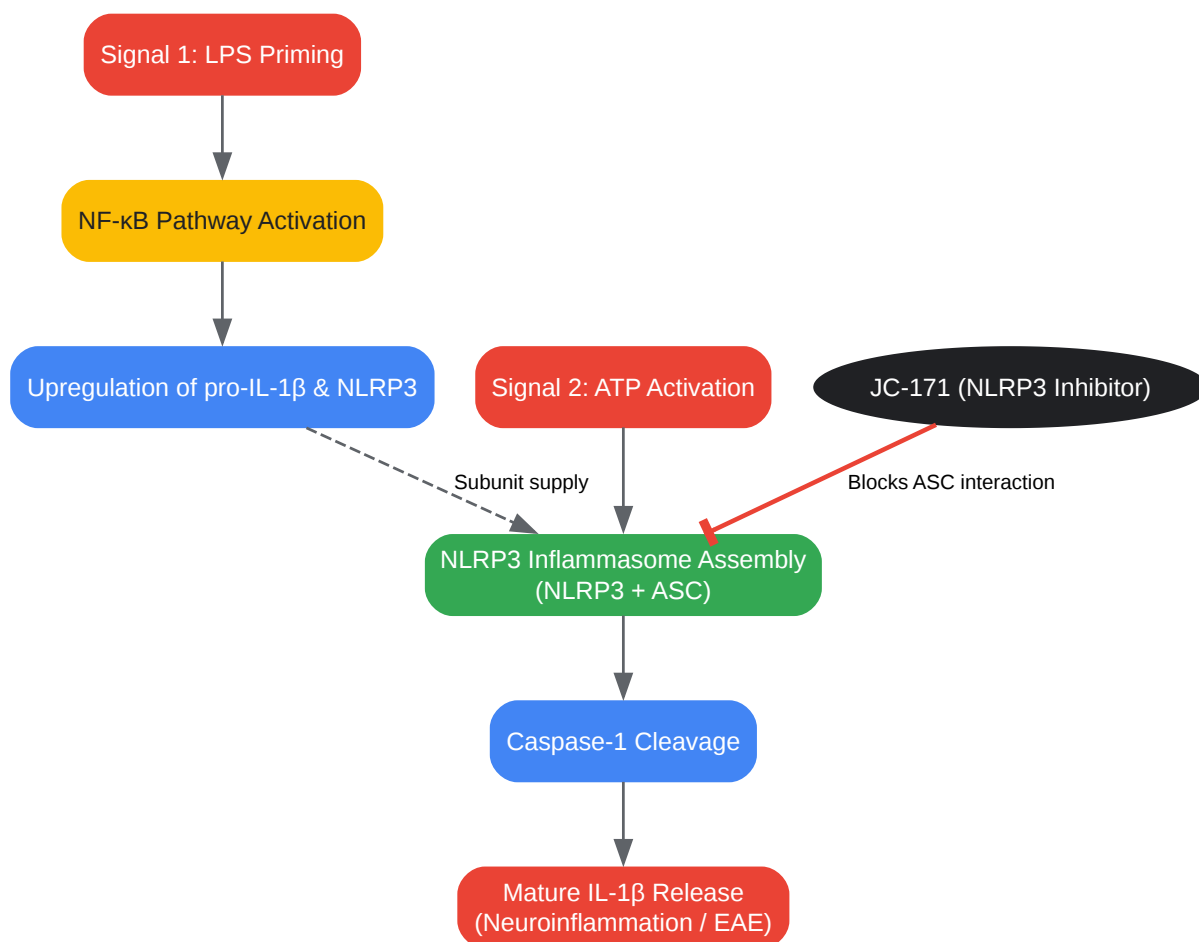
- Validation Checkpoint: The solution must remain optically clear without any striations.
- Surfactant Stabilization (Micellar Formation):
 - Add 50 μL (5% v/v) of Tween-80.
 - Vortex gently for 30 seconds to incorporate the surfactant without inducing excessive frothing/bubbles.
- Aqueous Dilution (Isotonic Adjustment):
 - Critical Step: While gently swirling the vial, add 450 μL (45% v/v) of 0.9% Saline dropwise (approx. 1 drop per second).
 - Validation Checkpoint: Dropwise addition prevents localized supersaturation. If the solution turns milky or opaque at this stage, the micellar capacity has been exceeded (often due to adding saline too rapidly). A successful formulation will yield a clear, slightly viscous solution.
 - Usage: Administer freshly prepared working solutions on the same day^[1].

Experimental Workflows & Visualizations



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Stepwise formulation workflow for **JC-171** in vivo injection vehicle.



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Mechanism of **JC-171** inhibiting the NLRP3 inflammasome pathway.

References

- Title: Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis Source: ACS Chemical Neuroscience (Guo et al., 2017) URL:[[Link](#)]

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